molecular formula C8H12N2O2 B1244500 Ethanol,2-(2,4-diaminophenoxy)-

Ethanol,2-(2,4-diaminophenoxy)-

Cat. No.: B1244500
M. Wt: 168.19 g/mol
InChI Key: OQWWMUWGSBRNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol,2-(2,4-diaminophenoxy)-, also known as 2-(2,4-diaminophenoxy)ethanol, is a benzene derivative with the molecular formula C₈H₁₂N₂O₂. It is commonly utilized in the cosmetics industry as an oxidative hair dye component, often formulated as its sulfate or dihydrochloride salt . Key identifiers include:

  • CAS Numbers:
    • 70643-19-5 (dihydrochloride salt)
    • 70643-20-8 (sulfate salt)
  • Synonyms: 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride 2-(2',4'-Diaminophenoxy)ethanol dihydrochloride
  • Physical Properties: The dihydrochloride salt is a gray-to-pale pink-gray powder, soluble in water but insoluble in acetone and 95% ethanol . The sulfate salt lacks detailed physical property data .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2,4-diaminophenoxy)ethanol

InChI

InChI=1S/C8H12N2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-5,11H,9-10H2,1H3

InChI Key

OQWWMUWGSBRNMA-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC1=C(C=C(C=C1)N)N

Synonyms

2,4-diaminophenoxyethanol
2-(2',4'-diaminophenoxy)ethanol
2-(2',4'-diaminophenoxy)ethanol dihydrochloride
2-(2',4'-diaminophenoxy)ethanol sulfate
2-(2',4'-diaminophenoxy)ethanol sulfate (1:1)

Origin of Product

United States

Comparison with Similar Compounds

Primary Use :

  • Oxidative hair dye at concentrations up to 4% when combined with hydrogen peroxide .
  • Functions as a coupler, reacting with primary intermediates (e.g., p-phenylenediamine) to form colored complexes .

Comparison with Similar Compounds

Structural Analogs

2-(2,4-Dinitrophenoxy)ethanol

  • CAS No.: 2831-60-9 .
  • Key Differences: Replaces amino (-NH₂) groups with nitro (-NO₂) groups.

2,4-Diaminoanisole

  • CAS No.: 615-05-4 (mentioned in comparative safety studies) .
  • Key Differences: Contains a methoxy (-OCH₃) group instead of a hydroxyethoxy (-OCH₂CH₂OH) chain.

Functional Analogs in Hair Dyes

p-Phenylenediamine (PPD)

  • CAS No.: 106-50-3.
  • Comparison: PPD is a primary intermediate, whereas Ethanol,2-(2,4-diaminophenoxy)- acts as a coupler.

Salt Forms and Derivatives

Ethanol,2-(2,4-diaminophenoxy)- Dihydrochloride

  • Molecular Formula : C₈H₁₄Cl₂N₂O₂ .
  • Solubility : Highly water-soluble, facilitating formulation in aqueous hair dye products .
  • Safety Profile: Non-mutagenic in E. coli WP2 strains and Drosophila melanogaster . Mutagenicity observed in Salmonella typhimurium TA1538 and TA98 strains .

Ethanol,2-(2,4-diaminophenoxy)- Sulfate

  • CAS No.: 80997-82-6 .
  • Applications : Similar to the dihydrochloride form but less studied .

Physicochemical Comparison Table

Property Ethanol,2-(2,4-diaminophenoxy)- HCl 2-(2,4-Dinitrophenoxy)ethanol 2,4-Diaminoanisole
Molecular Formula C₈H₁₄Cl₂N₂O₂ C₈H₈N₂O₆ C₇H₁₀N₂O
Functional Groups Amino, hydroxyethoxy Nitro, hydroxyethoxy Amino, methoxy
Primary Use Hair dye coupler Industrial synthesis Hair dye coupler
Water Solubility High Low Moderate
Mutagenicity Inconclusive Likely high (nitro groups) High

Research Findings and Contradictions

  • Genotoxicity: Negative results in E. coli WP2 and micronucleus tests . Positive results in Salmonella assays, attributed to metabolic activation .
  • Dermal Absorption: Lower percutaneous absorption compared to 2,4-diaminoanisole, reducing systemic toxicity risk .
  • Regulatory Status :
    • Approved in the EU as a hair dye ingredient with concentration limits .

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